molecular formula C18H12ClN3OS2 B11196678 6-chloro-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-4-phenylquinolin-2(1H)-one

6-chloro-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-4-phenylquinolin-2(1H)-one

Cat. No.: B11196678
M. Wt: 385.9 g/mol
InChI Key: DQGDKNGRDXAFCL-UHFFFAOYSA-N
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Description

6-Chloro-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-4-phenyl-1,2-dihydroquinolin-2-one is a complex organic compound that belongs to the class of quinolinone derivatives. This compound is characterized by the presence of a thiadiazole ring, a quinolinone core, and a phenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, particularly in medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-4-phenyl-1,2-dihydroquinolin-2-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-4-phenyl-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiadiazole derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-chloro-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-4-phenyl-1,2-dihydroquinolin-2-one involves its interaction with various molecular targets:

Properties

Molecular Formula

C18H12ClN3OS2

Molecular Weight

385.9 g/mol

IUPAC Name

6-chloro-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C18H12ClN3OS2/c1-10-21-22-18(24-10)25-16-15(11-5-3-2-4-6-11)13-9-12(19)7-8-14(13)20-17(16)23/h2-9H,1H3,(H,20,23)

InChI Key

DQGDKNGRDXAFCL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SC2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4

Origin of Product

United States

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